molecular formula C21H18N2O4S B270171 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

Cat. No. B270171
M. Wt: 394.4 g/mol
InChI Key: CXTLISFVQBKJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate involves the inhibition of various cellular processes such as angiogenesis, cell proliferation, and survival. It has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis, and to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, it has been shown to improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF) and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce angiogenesis, and induce apoptosis. In addition, it has been shown to improve cognitive function, reduce oxidative stress, and increase the levels of BDNF.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate in lab experiments include its potential as a lead compound for drug discovery and its ability to inhibit the growth of cancer cells and improve cognitive function. However, the limitations include the need for further studies to determine its safety and efficacy in humans and the potential for toxicity at high concentrations.

Future Directions

For the study of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate include further investigation of its potential as a lead compound for drug discovery, its safety and efficacy in humans, and its potential as a neuroprotective agent. In addition, studies could be conducted to determine its potential for use in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with 4-methylphenylhydrazine to form 4-methylphenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-butyn-1-ol and 4-dimethylaminopyridine (DMAP) to yield the final product.

Scientific Research Applications

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In drug discovery, it has been investigated as a potential lead compound for the development of new drugs.

properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 4-methoxybenzoate

InChI

InChI=1S/C21H18N2O4S/c1-15-5-7-16(8-6-15)19-22-23-21(27-19)28-14-4-3-13-26-20(24)17-9-11-18(25-2)12-10-17/h5-12H,13-14H2,1-2H3

InChI Key

CXTLISFVQBKJKB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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